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Compound of Interest

Compound Name: AMETHYST

Cat. No.: B1175072

This guide provides an in-depth analysis of the spectroscopic properties of trivalent iron (Fe3*)
impurities in quartz (a-SiO2). It is intended for researchers, scientists, and professionals in drug
development and related fields who utilize spectroscopic techniques for material
characterization. This document details the experimental methodologies, presents quantitative
data from key spectroscopic techniques, and illustrates the underlying relationships between
the local environment of the Fe3* ion and its spectroscopic signatures.

Introduction

Iron is a common impurity in natural and synthetic quartz, where it can exist in different valence
states (Fe2*, Fe3*, and even Fe**) and occupy various crystallographic sites. The Fe3* ion,
with its 3d> electronic configuration, is paramagnetic and optically active, making it amenable to
study by several spectroscopic methods. The spectroscopic properties of Fe3* in quartz are
highly sensitive to its coordination environment, providing valuable insights into the local
structure and defects within the quartz lattice. This guide focuses on the characterization of
Fes+ in quartz using Electron Paramagnetic Resonance (EPR), Optical Absorption
Spectroscopy, Photoluminescence Spectroscopy, and Mdssbauer Spectroscopy.

Fe3* Centers in Quartz
Fe3* ions in quartz can be found in two primary locations:

o Substitutional Sites (S): Fe3* can substitute for Si** in the tetrahedral SiO4 framework. To
maintain charge neutrality, this substitution is often accompanied by a charge-compensating
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cation, such as H*, Li*, or Na*, in a nearby interstitial position. These centers are often
denoted as [FeO4/M+]°, where M+ is the charge compensator.

« Interstitial Sites (I): Fe3* ions can also occupy interstitial positions within the open channels
of the quartz structure.

The specific site occupied by the Fe3* ion significantly influences its interaction with the crystal
field, which in turn dictates its spectroscopic properties.

Spectroscopic Characterization Techniques

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like Fe3*.
The EPR spectrum of Fe3* in quartz is characterized by a set of parameters from the spin
Hamiltonian, which describes the interaction of the electron spin with its environment.

Quantitative Data

Fe3* Center g-value (g) D (Gauss) E (Gauss) Reference
Si1 (Nat

~2.003 8.944 (dD/dT) 13.87 (dE/dT)
compensated)
Sz (H*

~2.003 10.15 (dD/dT) 12.73 (dE/dT)
compensated)
Ss (Li+

~2.003 9.175 (dD/dT) 11.92 (dE/dT)
compensated)
Interstitial (1) 2.0039 734.3 401.7

Note: For Si1, Sz, and Ss centers, the temperature dependence of D and E parameters are
provided as rates of variation (dD/dT and dE/dT) in units of K1,

Experimental Protocol

e Sample Preparation:

o Single crystals of quartz are oriented along the desired crystallographic axes.
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o For powder samples, the quartz is ground to a fine, homogeneous powder.

o The sample is loaded into a high-purity quartz EPR tube. For low-temperature
measurements, the tube is flushed with helium gas to prevent condensation of
atmospheric gases.

¢ EPR Measurement:

[¢]

The EPR tube is placed inside the microwave cavity of the spectrometer.
o Measurements are typically performed at X-band frequency (~9.5 GHz).

o The magnetic field is swept, and the microwave absorption is recorded as the first
derivative.

o Spectra can be recorded at various temperatures (e.g., from room temperature down to
liquid nitrogen or liquid helium temperatures) to study the temperature dependence of the
spin Hamiltonian parameters.

o Data Analysis:

o The positions and intensities of the resonance lines are used to determine the g-values
and fine structure parameters (D and E) by fitting the experimental spectra to the spin
Hamiltonian.

Optical absorption spectroscopy in the ultraviolet, visible, and near-infrared (UV-Vis-NIR)
regions provides information about the electronic transitions of Fe3* ions. The positions and
intensities of the absorption bands are characteristic of the coordination and site symmetry of
the Fe3* ion.

Quantitative Data

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Fe Species

Absorption Band
(nm)

Assignment Reference

Fe3*

~400

Charge transfer (02~

- Fe3*)

Fe** (in amethyst)

527, 538.5, 599.5

d-d transitions

Fe4* (in amethyst)

950

d-d transition

Note: The color of amethyst is often attributed to Fe** centers, which are formed from Fe3*

upon irradiation.

Experimental Protocol

e Sample Preparation:

o Athin, parallel-sided slice of the quartz crystal is cut and polished to optical quality. The

thickness of the slice is chosen to provide an optimal absorbance reading.

o The sample is cleaned to remove any surface contaminants.

e Measurement:

o The polished quartz slice is mounted in the sample holder of a dual-beam UV-Vis-NIR

spectrophotometer.

o A baseline spectrum is recorded with no sample in the beam path.

o The absorption spectrum of the quartz sample is then recorded over the desired

wavelength range (typically 200-2500 nm).

o Data Analysis:

o The positions (wavelength or wavenumber) of the absorption maxima are determined.

o The absorption bands can be assigned to specific electronic transitions (d-d transitions or

charge transfer bands) based on crystal field theory and comparison with literature data.
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Photoluminescence (PL) spectroscopy involves exciting the sample with light of a specific
wavelength and measuring the emitted light at a longer wavelength. The emission and
excitation spectra are characteristic of the luminescent centers, which can include Fe3*.

Quantitative Data

Luminescent Emission Peak Excitation

Reference
Center (nm) Wavelength (nm)
Fes+ 680 Not specified

Experimental Protocol
e Sample Preparation:

o Aclean, polished quartz sample is used. The surface should be free of scattering defects.
e Measurement:

o The sample is placed in the sample holder of a spectrofluorometer.

o For an emission spectrum, the sample is excited with a monochromatic light source, and
the emitted light is scanned over a range of wavelengths.

o For an excitation spectrum, the emission is monitored at a specific wavelength while the
excitation wavelength is scanned.

o Measurements can be performed at different temperatures to study thermal quenching
effects.

o Data Analysis:
o The emission and excitation spectra are plotted to identify the peak wavelengths.

o The decay lifetime of the luminescence can also be measured to provide further
information about the relaxation processes.
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Mossbauer spectroscopy is a nuclear technique that is highly sensitive to the local chemical
environment of iron nuclei. It can provide precise information on the oxidation state (Fe2* vs.
Fe3+), coordination number, and site symmetry of iron atoms in a solid.

Quantitative Data

. Quadrupole
. Isomer Shift (0) o
Fe Species Splitting (AE_Q) Reference
(mmls)
(mmls)
Fe3* (octahedral) ~0.4-0.5 Variable
Fe3* (tetrahedral) ~0.2-0.3 Variable

Note: These are typical ranges for Fe3* in silicates and may vary for specific sites in quartz.
Experimental Protocol
e Sample Preparation:

o The quartz sample is ground into a fine powder to ensure a random orientation of the
crystallites.

o A specific amount of the powdered sample is uniformly spread and packed into a sample
holder.

e Measurement:
o The sample holder is placed between a radioactive source (typically >’Co) and a detector.

o The source is moved with a range of velocities relative to the sample, Doppler shifting the
energy of the emitted gamma rays.

o The gamma-ray transmission through the sample is measured as a function of the source
velocity.

o Spectra are often collected at low temperatures (e.g., liquid nitrogen or helium) to increase
the recoil-free fraction and improve spectral resolution.
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o Data Analysis:
o The resulting Mdssbauer spectrum is fitted with a set of Lorentzian doublets or sextets.

o The fitting parameters, including the isomer shift (8), quadrupole splitting (AE_Q), and
hyperfine magnetic field (for magnetically ordered materials), are extracted. These
parameters are used to identify the different iron species and their respective sites.

Visualizations
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Caption: General workflow for spectroscopic characterization of Fe3* in quartz.
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Caption: Correlation of Fe3* sites in quartz with their spectroscopic signatures.

Conclusion

The spectroscopic properties of Fe3* in quartz are a direct reflection of its local environment
within the crystal lattice. Techniques such as EPR, optical absorption, photoluminescence, and
Mdossbauer spectroscopy provide complementary information that allows for a detailed
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characterization of the valence state, site occupancy, and coordination of iron impurities. This
guide has summarized the key quantitative data and experimental protocols for these
techniques, providing a valuable resource for researchers in materials science and related
fields. The ability to distinguish between substitutional and interstitial Fe3* through these
spectroscopic methods is crucial for understanding the formation of color centers and other
defects in quartz.

 To cite this document: BenchChem. [Spectroscopic Properties of Trivalent Iron (Fe3*) in
Quartz: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175072#spectroscopic-properties-of-fe3-in-quartz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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